Langping Wu,
Shamsunnahar Suchana,
Robert Flick,
Steffen Kümmel,
Hans Richnow,
Elodie Passeport
PMID: 34391022
DOI:
10.1016/j.watres.2021.117519
Abstract
1H-benzotriazole is part of a larger family of benzotriazoles, which are widely used as lubricants, polymer stabilizers, corrosion inhibitors, and anti-icing fluid components. It is frequently detected in urban runoff, wastewater, and receiving aquatic environments. 1H-benzotriazole is typically resistant to biodegradation and hydrolysis, but can be transformed via direct photolysis and photoinduced mechanisms. In this study, the phototransformation mechanisms of 1H-benzotriazole were characterized using multi-element compound-specific isotope analysis (CSIA). The kinetics, transformation products, and isotope fractionation results altogether revealed that 1H-benzotriazole direct photolysis and indirect photolysis induced by OH radicals involved two alternative pathways. In indirect photolysis, aromatic hydroxylation dominated and was associated with small carbon (ε
= -0.65 ± 0.03‰), moderate hydrogen (ε
= -21.6‰), and negligible nitrogen isotope enrichment factors and led to hydroxylated forms of benzotriazole. In direct photolysis of 1H-benzotriazole, significant nitrogen (ε
= -8.4 ± 0.4 to -4.2 ± 0.3‰) and carbon (ε
= -4.3 ± 0.2 to -1.64 ± 0.04‰) isotope enrichment factors indicated an initial N-N bond cleavage followed by nitrogen elimination with a C-N bond cleavage. The results of this study highlight the potential for multi-element CSIA application to track 1H-benzotriazole degradation in aquatic environments.
Yen-Jou Li,
Wang-Hsien Ding
PMID: 34261225
DOI:
10.1016/j.envpol.2021.117530
Abstract
Benzotriazole (BTRs) and benzothiazole (BTHs) derivatives have been classified as high production volume pollutants of emerging concern. The present work describes a rapid and simple process using an eco-friendly deep eutectic solvent (DES) based-ultrasound-assisted liquid-liquid microextraction (DES-UALLME) technique to effectively extract five BTRs and four BTHs in human urine samples, and then applying ultrahigh-performance liquid chromatography and electrospray ionization (+)-quadrupole time-of-flight mass spectrometry (UHPLC-ESI(+)-QTOF-MS) for their detection and quantification. DESs are a group of novel "green" solvents, and their applications in sample pretreatment are appropriate for the requirements for green chemistry, environmental protection and sustainable development. Furthermore, to overcome the challenges related to different experimental conditions, multivariate experimental design approaches conducted by means of a multilevel categorical design and a Box-Behnken Design were applied to screen and optimize parameters that have significant influences on the extraction efficiency of DES-UALLME. After optimization, the method was validated and shown to possess low limits of quantitation (LOQs; 0.4 - 9 ng mL
), high precision (3-12%), and high accuracy (mean spiked recoveries; 80-101%). The developed method was then successfully applied for the analysis of BTRs and BTHs in human urine samples. Interestingly, 5,6-dimethyl-1H-benzotriazole (XTR) was detected in almost all of the urine samples, which correlates with its high production and widely applications in industry processes and consumer products in Taiwan. These target analytes could potentially be used as biomarkers to assess exposure of BTRs and BTHs in biomonitoring programs and studies.
Federico Riu,
Luca Sanna,
Roberta Ibba,
Sandra Piras,
Valentina Bordoni,
M Andrea Scorciapino,
Michele Lai,
Simona Sestito,
Luigi Bagella,
Antonio Carta
PMID: 34139625
DOI:
10.1016/j.ejmech.2021.113590
Abstract
Microtubules (MTs) are the principal target for drugs acting against mitosis. These compounds, called microtubule targeting agents (MTAs), cause a mitotic arrest during G2/M phase, subsequently inducing cell apoptosis. MTAs could be classified in two groups: microtubule stabilising agents (MSAs) and microtubule destabilising agents (MDAs). In this paper we present a new series of (E) (Z)-2-(5,6-difluoro-(1H)2H-benzo[d] [1,2,3]triazol-1(2)-yl)-3-(R)acrylonitrile (9a-j, 10e, 11a,b) and (E)-2-(1H-benzo[d] [1,2,3]triazol-1-yl)-3-(R)acrylonitrile derivatives (13d,j), which were recognised to act as MTAs agents. They were rationally designed, synthesised, characterised and subjected to different biological assessments. Computational docking was carried out in order to investigate the potential binding to the colchicine-binding site on tubulin. From this first prediction, the di-fluoro substitution seemed to be beneficial for the binding affinity with tubulin. The new fluorine derivatives, here presented, showed an improved antiproliferative activity when compared to the previously reported compounds. The biological evaluation included a preliminary antiproliferative screening on NCI60 cancer cells panel (1-10 μM). Compound 9a was selected as lead compound of the new series of derivatives. The in vitro XTT assay, flow cytometry analysis and immunostaining performed on HeLa cells treated with 9a showed a considerable antiproliferative effect, (IC50 = 3.2 μM), an increased number of cells in G2/M-phase, followed by an enhancement in cell division defects. Moreover, β-tubulin staining confirmed 9a as a MDA triggering tubulin disassembly, whereas colchicine-9a competition assay suggested that compound 9a compete with colchicine for the binding site on tubulin. Then, the co-administration of compound 9a and an extrusion pump inhibitor (EPI) was investigated: the association resulted beneficial for the antiproliferative activity and compound 9a showed to be client of extrusion pumps. Finally, structural superimposition of different colchicine binding site inhibitors (CBIs) in clinical trial and our MDA, provided an additional confirmation of the targeting to the predicted binding site. Physicochemical, pharmacokinetic and druglikeness predictions were also conducted and all the newly synthesised derivatives showed to be drug-like molecules.
Suramya Waidyanatha,
Esra Mutlu,
Seth Gibbs,
Jessica Pierfelice,
Jeremy P Smith,
Brian Burback,
Chad T Blystone
PMID: 33952035
DOI:
10.1080/00498254.2021.1927239
Abstract
Phenolic benzotriazoles are ultraviolet-light absorbers used in a variety of industrial and consumer applications. We investigated the toxicokinetic behaviour of 9 compounds, covering unsubstituted, monosubstituted, disubstituted, and trisubstituted compounds, following a single gavage (30 and 300 mg/kg) and intravenous (IV) (2.25 mg/kg) administration in male rats.Following IV administration, no distinct pattern in plasma elimination was observed for the compounds with half-lives ranging from 15.4-84.8 h. Systemic exposure parameters, maximum concentration (C
) and area under the concentration time curve (AUC), generally increased with the degree of substitution.Following gavage administration, C
and AUC of unsubstituted compound were lower compared to the substituted compounds. C
and AUC increased ≤7-fold with a 10-fold increase in the dose except for the AUC of the unsubstituted compound where the increase was 30-fold. Plasma elimination half-lives for the class ranged from 1.57 to 192 h with the exception of 30 mg/kg drometrizole.Oral bioavailability was low with ∼ 6% estimated for unsubstituted compound and 12.8-23% for others at 30 mg/kg dose. Bioavailability was lower following administration of the higher dose.Taken collectively, these data point to low oral absorption of phenolic benzotriazoles. The absorption decreased with increasing dose. Substituted compounds may be less metabolized compared to the unsubstituted.
Rubén Trejo-Castillo,
Elie Girgis El Kassis,
Flor Cuervo-López,
Anne-Claire Texier
PMID: 33412355
DOI:
10.1016/j.chemosphere.2020.129461
Abstract
Benzotriazole (BT) is a corrosion inhibitor widely distributed in aquatic environments. Little is known about the cometabolic capacity of stabilized nitrifying sludge to biotransform BT. The contribution of the nitrification process in the simultaneous oxidation of ammonium and biotransformation of BT (5 mg/L) was evaluated in 49 d batch cultures inoculated with a sludge produced in steady-state nitrification. The nitrifying sludge could consume BT in the obligate presence of ammonium. A higher cometabolic biotransformation capacity was obtained by increasing the initial ammonium concentration (100-300 mg N/L), reaching 2.3- and 5.8-fold increases for efficiency and specific rate of BT removal. At 300 mg NH
-N/L, the sludge biotransform 40.8% of BT and 77.6% of ammonium which was completely oxidized into nitrate. In assays with allylthiourea added as specific inhibitor of ammonium monooxygenase (AMO), it was shown that the totality of BT cometabolic biotransformation was associated with the AMO activity. The addition of acetate did not favor heterotrophic biotransformation of BT. BT provoked inhibitory effects on nitrification. This is the first study showing the role of ammonium oxidizing bacteria in the cometabolic biotransformation of BT and their potential use for cometabolism application in treatment of wastewater contaminated with ammonium and BT.
Liang Cao,
Li Yang,
Yewei Xu,
Qiang Yin,
Ying Huang,
Guanjun Chang
PMID: 33491847
DOI:
10.1002/marc.202000617
Abstract
It is of great significance to circumvent the inherent trade-off between strength and extensibility for epoxy resins. Herein dynamic Cu-benzotriazole cross-links are incorporated, as the appropriate intermolecular coordination interaction, into high performance epoxy networks, and the resulting epoxy resins exhibits outstanding thermal stability and mechanical properties, their strength and extensibility are simultaneously improved. Additionally, local manipulation of coordination crosslinking confers the film with anti-counterfeiting function.
Tao Yang,
Jiamin Mai,
Sisi Wu,
Chunping Liu,
Liuyan Tang,
Zongwen Mo,
Mengchen Zhang,
Lin Guo,
Minchao Liu,
Jun Ma
PMID: 33341627
DOI:
10.1016/j.scitotenv.2020.144304
Abstract
Benzothiazole (BZA) and benzotriazole (BTZ) as emerging contaminants were found persistent in aquatic environments and toxic to aquatic organisms. The degradation of BZA and BTZ by UV/chlorine was systematically investigated in this study, and the results showed that BZA and BTZ can be remarkably removed by UV/chlorine compared with UV alone and dark chlorination. The radical quenching tests showed that degradation of BZA and BTZ by UV/chlorine involved the participation of reactive chlorine species (RCS), hydroxyl radical (HO·), and UV photolysis. HO· dominated BZA degradation at neutral and alkalinity, while RCS dominated BTZ degradation. The second-rate order constants for ClO· and BZA and BTZ were 2.22 × 10
M
s
, and 2.40 × 10
M
s
, respectively. Besides, the second-order rate constants for HO· and BZA and BTZ were also determined at pH 5.0, 7.0, and 9.0, respectively. The degradation efficiency of BZA by UV/chlorine was substantially promoted at acidic conditions, while the degradation efficiency of BTZ was promoted at both acidic and specific alkaline range mainly due to the reactivity of radical species and deprotonated form. The influence of Cl
was negligible, but the suppression effect of humic acid was slight during the BZA and BZT degradation by UV/chlorine. The transformation products were detected and the possible pathways were proposed. Seven disinfection by-products (DBPs) were identified both in BZA and BTZ degradation and trichloromethane was the main DBP. The toxicity assessment performed by luminescent bacteria and ECOSAR analysis indicated that the detoxification of BZA could be achieved by UV/chlorine, whereas the toxicity of BTZ was increased mainly due to the formation of intermediates. The findings from this study demonstrated UV/chlorine is likewise efficient for BZA and BTZ removal but the toxicity should be considered in the BTZ degradation.
Caleigh S Garton,
Noelle K DeRose,
Dylan Dominguez,
Maria L Turbi-Henderson,
Ashley L Lehr,
Ashley D Padilla,
Scott D Twining,
Stephanie Casas,
Chidozie O Alozie,
Azad L Gucwa,
Mohammed R Elshaer,
Michael De Castro
PMID: 34205324
DOI:
10.3390/molecules26123742
Abstract
A series of 2-deoxy-2-iodo-α-d-mannopyranosylbenzotriazoles was synthesized using the benzyl, 4,6-benzylidene and acetyl protected D-glucal in the presence of
-iodosuccinimide (NIS). Subsequent removal of the iodine at the C-2 position using tributyltin hydride under free radical conditions afforded the 2-deoxy-α-d-glucopyranosylbenzotriazoles in moderate to high yields. This method was extended to the preparation of substituted 2-deoxy-β-d-glucopyranosylimidazoles as well. The stereoselectivity of the addition reaction and the effect of the protecting group and temperature on anomer distribution of the benzotriazole series were also investigated. The anticancer properties of the newly synthesized compounds were evaluated in a series of viability studies using HeLa (human cervical adenocarcinoma), human breast and lung cancer cell lines. The
-[3,4,6-tri-
-benzyl-2-deoxy-α-d-glucopyranosyl]-1
-benzotriazole and the
-[3,4,6-tri-
-acetyl-2-deoxy-α-d-glucopyranosyl]-2
-benzotriazole were found to be the most potent cancer cell inhibitors at 20 µM concentrations across all four cell lines.
Attilio Naccarato,
Antonella Tassone,
Maria Martino,
Rosangela Elliani,
Francesca Sprovieri,
Nicola Pirrone,
Antonio Tagarelli
PMID: 34090069
DOI:
10.1016/j.envpol.2021.117487
Abstract
Benzothiazoles (BTHs), benzotriazoles (BTRs), and benzenesulfonamides (BSAs) are chemicals used in several industrial and household applications. Despite these compounds are emerging pollutants, there is still a lack of information about their presence in outdoor air samples. In this paper, we developed a new method for the quantification of BTHs, BTRs, and BSAs in airborne particulate matter (PM
). The extraction of fourteen analytes from PM
was accomplished by microwave-assisted extraction (MAE) using an environmentally friendly mixture of water and ethanol. SPME was used to analyze the target compounds from the MAE extract by gas chromatography-tandem mass spectrometry (SPME-GC-MS/MS), eliminating additional sample clean-up steps. The best working conditions for MAE and SPME were examined multivariately by experimental design techniques. The target compounds were quantified in selected reaction monitoring acquisition mode. The proposed method was carefully validated, and the achieved results were satisfactory in terms of linearity, lower limit of quantification (picograms per cubic meter), intra- and inter-day accuracy (81-118% and 82-114%, respectively), and precision (repeatability and reproducibility in the range 2.3-17% and 7.4-19%, respectively). The application in a real monitoring campaign showed that the developed protocol is a valuable and eco-friendly alternative to the methods proposed so far.
Pim N H Wassenaar,
Emiel Rorije,
Martina G Vijver,
Willie J G M Peijnenburg
PMID: 33227364
DOI:
10.1016/j.yrtph.2020.104834
Abstract
Due to the large amount of chemical substances on the market, fast and reproducible screening is essential to prioritize chemicals for further evaluation according to highest concern. We here evaluate the performance of structural similarity models that are developed to identify potential substances of very high concern (SVHC) based on structural similarity to known SVHCs. These models were developed following a systematic analysis of the performance of 112 different similarity measures for varying SVHC-subgroups. The final models consist of the best combinations of fingerprint, similarity coefficient and similarity threshold, and suggested a high predictive performance (≥80%) on an internal dataset consisting of SVHC and non-SVHC substances. However, the application performance on an external dataset was not evaluated. Here, we evaluated the application performance of the developed similarity models with a 'pseudo-external assessment' on a set of substances (n = 60-100 for the varying SVHC-subgroups) that were putatively assessed as SVHC or non-SVHC based upon consensus scoring using expert elicitations (n = 30 experts). Expert scores were direct evaluations based on structural similarity to the most similar SVHCs according to the similarity models, and did not consider an extensive evaluation of available data. The use of expert opinions is particularly suitable as this is exactly the intended purpose of the chemical similarity models: a quick, reproducible and automated screening tool that mimics the expert judgement that is frequently applied in various screening applications. In addition, model predictions were analyzed via qualitative approaches and discussed via specific examples, to identify the model's strengths and limitations. The results indicate a good statistical performance for carcinogenic, mutagenic or reprotoxic (CMR) and endocrine disrupting (ED) substances, whereas a moderate performance was observed for (very) persistent, (very) bioaccumulative and toxic (PBT/vPvB) substances when compared to expert opinions. For the PBT/vPvB model, particularly false positive substances were identified, indicating the necessity of outcome interpretation. The developed similarity models are made available as a freely-accessible online tool. In general, the structural similarity models showed great potential for screening and prioritization purposes. The models proved to be effective in identifying groups of substances of potential concern, and could be used to identify follow-up directions for substances of potential concern.